molecular formula C10H9N3O B1246971 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- CAS No. 113934-25-1

1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)-

Cat. No. B1246971
CAS RN: 113934-25-1
M. Wt: 187.2 g/mol
InChI Key: QADMLFUJSLSFBQ-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- is a chemical compound with the molecular formula C10H9N3O . It is a derivative of 1H-1,2,3-triazole, a class of compounds known for their versatility in various applications .


Synthesis Analysis

The synthesis of 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- and its derivatives often involves a two-step process. The first step is the copper-catalyzed azide-alkyne cycloaddition reaction with azides and propargyl alcohol . The second step involves oxidation or hydrolysis .


Chemical Reactions Analysis

The reaction of 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)- with alkylamines has been reported . For hexylamine, a one-pot sequential cycloaddition and Cornforth rearrangement is demonstrated .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Triazole derivatives, including 1-(4-methylphenyl)triazole-4-carbaldehyde , have been synthesized as intermediates in the development of anticancer agents. Their structural versatility allows for the creation of compounds that can interact with various biological targets, potentially leading to novel treatments for cancer .

Antifungal Applications

The triazole moiety is a common feature in many antifungal agents. The synthetic versatility of the formyl group in triazole-4-carbaldehydes enables the synthesis of new molecules that could be tested for antifungal activity, contributing to the fight against fungal infections .

Anti-Tuberculosis Compounds

Research into triazole derivatives extends to the synthesis of compounds with potential anti-tuberculosis properties. The ability to create diverse structures using 1-(4-methylphenyl)triazole-4-carbaldehyde as an intermediate can lead to the discovery of new drugs to combat tuberculosis .

Anti-Inflammatory and Antidiabetic Drugs

The formyl group in triazole-4-carbaldehydes is a pivotal functional group for synthesizing intermediates used in anti-inflammatory and antidiabetic drugs. These compounds can modulate biological pathways, offering therapeutic benefits for conditions like diabetes and chronic inflammation .

Bioimaging Agents

In the field of bioimaging, triazole derivatives can be used to create contrast agents that help in the visualization of biological processes. The formyl group in 1-(4-methylphenyl)triazole-4-carbaldehyde allows for the attachment of imaging moieties, aiding in medical diagnostics .

Coordination Chemistry: Ligand Synthesis

Imines derived from triazole-4-carbaldehydes serve as ligands in coordination chemistry. They can bind to metal ions, forming complexes that are useful in catalysis and materials science .

Protein Engineering: N-Terminal Modification

1H-1,2,3-Triazole-4-carbaldehyde: derivatives have been developed for the site-specific modification of the N-terminus of proteins. This method is crucial for the development of pharmaceutical conjugates, bioimaging reagents, and protein-based materials .

Synthetic Organic Chemistry: Reagent for 1-Alkyl-4-Formyltriazoles

The compound is used as a reagent in the synthesis of 1-alkyl-4-formyltriazoles, which are valuable intermediates in organic synthesis. They can be used to create a wide range of structurally diverse molecules for further application in medicinal chemistry and materials science .

Mechanism of Action

Target of Action

Related 1h-1,2,3-triazole derivatives have been reported to target the virus nucleoprotein in influenza a . Additionally, other indole derivatives have shown a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that 1h-1,2,3-triazole effectively promotes proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Related 1h-1,2,3-triazole analogs have been found to inhibit the enzyme carbonic anhydrase-ii , which plays a crucial role in maintaining acid-base balance in the body. This suggests that 1-(4-methylphenyl)triazole-4-carbaldehyde may affect similar biochemical pathways.

Result of Action

Related compounds have shown growth inhibition on non-small cell lung cancer cell line hop-92 and different cell lines of leukemia . This suggests that 1-(4-methylphenyl)triazole-4-carbaldehyde may have similar effects.

Action Environment

It is known that the compound is a stable organic compound , suggesting that it may be resistant to various environmental conditions.

properties

IUPAC Name

1-(4-methylphenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8-2-4-10(5-3-8)13-6-9(7-14)11-12-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADMLFUJSLSFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447204
Record name 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113934-25-1
Record name 1H-1,2,3-Triazole-4-carboxaldehyde, 1-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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